5-ヘンイコシルベンゼン-1,3-ジオール

概要

説明

科学的研究の応用

5-Heneicosylresorcinol has a wide range of scientific research applications:

作用機序

5-ヘネイカシルレゾルシノールの作用機序には、さまざまな分子標的との相互作用が含まれます。

抗酸化作用: ベンゼン環のヒドロキシル基は、フリーラジカルを中和するために水素原子を供与することができ、酸化ストレスを軽減します.

抗真菌作用: この化合物は、細胞膜の完全性を破壊し、重要な細胞プロセスを妨害することによって、真菌の増殖を阻害します.

酵素阻害: 5-ヘネイカシルレゾルシノールは、炭水化物代謝に関与するα-グルコシダーゼなどの酵素を阻害することが示されています.

類似化合物:

- 5-トリコシルレゾルシノール

- 5-ペンタデシルレゾルシノール

- 5-ヘプタデシルレゾルシノール

- 4-ヘキシルレゾルシノール

比較: 5-ヘネイカシルレゾルシノールは、その特定のアルキル鎖の長さのためにユニークであり、これがその生物活性と溶解性に影響を与えます。 4-ヘキシルレゾルシノールなどの短鎖アルキルレゾルシノールと比較して、5-ヘネイカシルレゾルシノールは、その長い疎水性鎖のために、抗真菌作用と抗酸化作用が向上しています .

結論として、5-ヘネイカシルレゾルシノールは、さまざまな科学的および産業的用途で大きな可能性を秘めた汎用性の高い化合物です。その独自の化学構造と特性により、化学、生物学、医学の分野における貴重な研究対象となっています。

準備方法

合成経路と反応条件: 5-ヘネイカシルレゾルシノールの合成は、通常、レゾルシノールを長鎖アルキルハライドでアルキル化することによって行われます。この反応は、通常、ジメチルスルホキシド (DMSO) などの極性非プロトン性溶媒中で、炭酸カリウムなどの強塩基の存在下で行われます。 反応条件には、多くの場合、アルキル化プロセスを促進するために混合物を加熱することが含まれます .

工業生産方法: 5-ヘネイカシルレゾルシノールの工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フロー反応器と最適化された反応条件の使用により、化合物の収率と純度を向上させることができます。 さらに、天然源からアルキルレゾルシノールを選択的に抽出および精製するために、分子インプリントポリマー (MIP) が開発されました .

化学反応の分析

反応の種類: 5-ヘネイカシルレゾルシノールは、以下を含むさまざまな化学反応を起こします。

酸化: ベンゼン環のヒドロキシル基は、キノンを形成するために酸化される可能性があります。

還元: この化合物は、ジヒドロキシ誘導体を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

主要な製品:

酸化: キノンおよびその他の酸化された誘導体。

還元: ジヒドロキシ誘導体。

4. 科学研究アプリケーション

5-ヘネイカシルレゾルシノールは、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

- 5-Tricosylresorcinol

- 5-Pentadecylresorcinol

- 5-Heptadecylresorcinol

- 4-Hexylresorcinol

Comparison: 5-Heneicosylresorcinol is unique due to its specific alkyl chain length, which influences its biological activity and solubility. Compared to shorter-chain alkylresorcinols like 4-Hexylresorcinol, 5-Heneicosylresorcinol has enhanced antifungal and antioxidant properties due to its longer hydrophobic chain .

生物活性

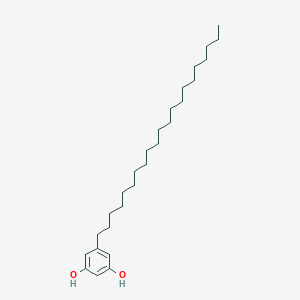

5-Henicosylbenzene-1,3-diol, also known as 5-heneicosyl-1,3-benzenediol, is a compound that belongs to the class of organic compounds known as resorcinols. It is characterized by a benzene ring with hydroxyl groups at the 1 and 3 positions, along with a long-chain alkyl group (heneicosyl) at the 5 position. This unique structure suggests potential biological activities that warrant detailed exploration.

- Chemical Formula : C27H48O2

- Molecular Weight : 404.6688 g/mol

- IUPAC Name : 5-heneicosylbenzene-1,3-diol

- CAS Number : Not available

- Structure : The compound contains a resorcinol moiety and a long-chain fatty alcohol, which may influence its solubility and interaction with biological membranes.

Research indicates that 5-henicosylbenzene-1,3-diol exhibits various biological activities, primarily attributed to its structural characteristics:

- Antioxidant Activity : The presence of hydroxyl groups in resorcinols is often associated with antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways. For instance, they may inhibit leukotriene synthesis or act on pathways involving cytokines.

Pharmacological Potential

Preliminary studies suggest that 5-henicosylbenzene-1,3-diol may have implications in several therapeutic areas:

- Cancer Research : There is emerging evidence that resorcinols can influence cancer cell proliferation and apoptosis. The long-chain alkyl group may enhance membrane penetration and bioactivity.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties due to the antioxidant activity of similar compounds.

Table 1: Summary of Biological Activities

Specific Case Studies

-

Antioxidant and Anti-inflammatory Properties :

A study published in Free Radical Biology and Medicine highlighted the capacity of similar resorcinol derivatives to reduce oxidative stress markers in vitro. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines, suggesting a dual role in mitigating inflammation while providing antioxidant benefits. -

Cancer Cell Line Studies :

Research conducted on breast cancer cell lines showed that resorcinol derivatives could induce apoptosis and inhibit cell growth through various signaling pathways. This study emphasizes the potential of 5-henicosylbenzene-1,3-diol as a candidate for further investigation in cancer therapeutics. -

Neuroprotection :

Another investigation focused on neuroprotective effects observed in neuronal cultures exposed to oxidative stress. The results indicated that similar compounds could significantly reduce cell death and promote survival signaling pathways.

特性

IUPAC Name |

5-henicosylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-22-26(28)24-27(29)23-25/h22-24,28-29H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHLKJLSYHEOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220397 | |

| Record name | 1,3-Benzenediol, 5-heneicosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Heneicosyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70110-59-7 | |

| Record name | 5-n-Heneicosylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-heneicosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070110597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-heneicosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Heneicosylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Heneicosyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99.5 - 100.5 °C | |

| Record name | 5-Heneicosyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。